molecular formula C14H21NO2 B1454019 3-Methoxyphenyl 2-(2-piperidinyl)ethyl ether CAS No. 946682-04-8

3-Methoxyphenyl 2-(2-piperidinyl)ethyl ether

Cat. No. B1454019
CAS RN: 946682-04-8
M. Wt: 235.32 g/mol
InChI Key: SDIKBKRUKSBVHG-UHFFFAOYSA-N
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Description

3-Methoxyphenyl 2-(2-piperidinyl)ethyl ether is a chemical compound with the molecular formula C14H21NO2. It is used in various biochemical research .


Molecular Structure Analysis

The molecular structure of 3-Methoxyphenyl 2-(2-piperidinyl)ethyl ether is represented by the linear formula C14H21NO2. The InChI code for this compound is 1S/C14H21NO2/c1-16-13-5-2-6-14(10-13)17-9-7-12-4-3-8-15-11-12/h2,5-6,10,12,15H,3-4,7-9,11H2,1H3 .


Physical And Chemical Properties Analysis

The molecular weight of 3-Methoxyphenyl 2-(2-piperidinyl)ethyl ether is 235.33 g/mol. The InChI key for this compound is LBLPIBNKQRAJOI-UHFFFAOYSA-N .

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics research , where it may serve as a biochemical tool for the study of protein expression, modification, and interaction . Its molecular properties could be leveraged to understand protein dynamics, which is crucial for deciphering biological processes and disease mechanisms.

Pharmaceutical Intermediates

As an intermediate in pharmaceutical manufacturing, it can be used to synthesize a variety of drugs. Its structural flexibility allows it to be incorporated into molecules that may exhibit therapeutic activity .

Analytical Chemistry

In analytical chemistry, this ether could be used as a standard or reagent in chromatographic methods or mass spectrometry to identify or quantify substances . Its unique molecular signature helps in the precise detection of compounds.

Controlled Environment and Cleanroom Solutions

The compound’s stability and reactivity make it suitable for use in controlled environments, such as cleanrooms used in semiconductor manufacturing or biotech research .

Advanced Battery Science

Researchers might explore its use in advanced battery science, particularly in the development of electrolytes or as a component in the synthesis of conductive polymers .

Bioactive Compound Synthesis

It may be used in the synthesis of bioactive compounds, potentially leading to the development of new drugs or biomaterials .

Chemical Property Research

The compound could be important in the study of chemical properties, such as reaction kinetics or thermodynamics, contributing to the broader field of physical chemistry .

Substance P Antagonists

It may serve as an intermediate in the preparation of substance P antagonists, which are compounds that can inhibit the action of the neuropeptide substance P and have potential applications in pain management .

Safety and Hazards

The safety information available indicates that 3-Methoxyphenyl 2-(2-piperidinyl)ethyl ether is an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer.

properties

IUPAC Name

2-[2-(3-methoxyphenoxy)ethyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-16-13-6-4-7-14(11-13)17-10-8-12-5-2-3-9-15-12/h4,6-7,11-12,15H,2-3,5,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDIKBKRUKSBVHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCC2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201279529
Record name 2-[2-(3-Methoxyphenoxy)ethyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201279529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxyphenyl 2-(2-piperidinyl)ethyl ether

CAS RN

946682-04-8
Record name 2-[2-(3-Methoxyphenoxy)ethyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946682-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-(3-Methoxyphenoxy)ethyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201279529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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